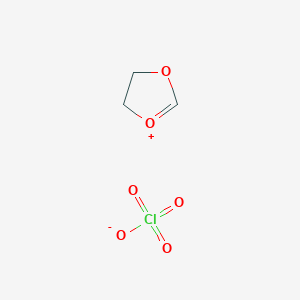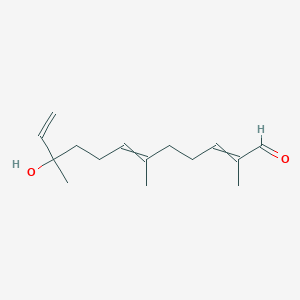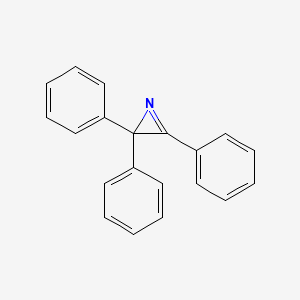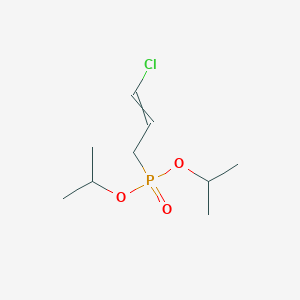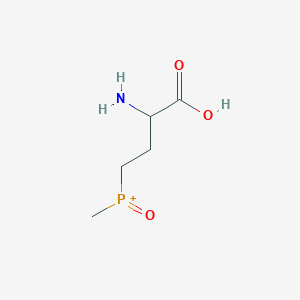![molecular formula C10H16O B14653050 1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one CAS No. 53171-64-5](/img/structure/B14653050.png)
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one is a bicyclic ketone with the molecular formula C10H16O. This compound is known for its unique structure, which includes a bicyclo[3.2.0]heptane framework. It is a key intermediate in the synthesis of various organic compounds, including pheromones and other biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one can be synthesized through the oxidation of methylenebicyclo[3.2.0]heptanone derivatives. The reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The selective reduction of the carbonyl group at the four-membered ring can also furnish the corresponding ketone .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form diketones.
Reduction: Selective reduction of the carbonyl group can yield different ketones.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
Diketones: Formed through oxidation.
Reduced Ketones: Formed through selective reduction.
Applications De Recherche Scientifique
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one is widely used in scientific research due to its versatile reactivity and unique structure. Some applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pheromones and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of biologically active products. The pathways involved in these reactions are often complex and depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one can be compared with other similar bicyclic ketones, such as:
- 4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one
- Bicyclo[3.1.1]heptan-3-one, 2,6,6-trimethyl-
- 1,4,4-Trimethylbicyclo[5.1.0]oct-5-en-2-one
These compounds share similar structural features but differ in their reactivity and applications. The unique structure of this compound makes it particularly valuable in the synthesis of specific organic molecules and pheromones .
Propriétés
Numéro CAS |
53171-64-5 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
1,4,4-trimethylbicyclo[3.2.0]heptan-3-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(7,3)6-8(9)11/h7H,4-6H2,1-3H3 |
Clé InChI |
NHFFWLSUVUFBKS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC2(CC1=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



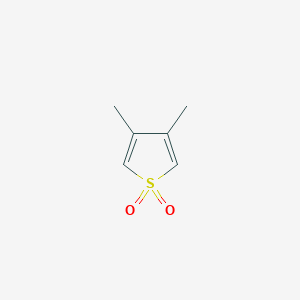
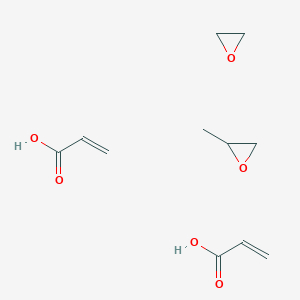
![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)


